Molecular Weight and Chain Length Discrimination vs. Bis(2-hydroxyethyl)methyltetradecylammonium Chloride
Direct structural comparison with the nearest commercially available homolog, bis(2-hydroxyethyl)methyltetradecylammonium chloride (CAS 60687-90-3), reveals a 14 g/mol difference in molecular weight (338 vs. 352 g/mol) corresponding to one methylene unit . This chain-length contraction shifts the hydrophilic-lipophilic balance (HLB) toward greater water solubility and is predicted, based on the established logarithmic relationship between alkyl chain length and CMC for single-tailed quaternary ammonium surfactants, to increase the CMC by approximately 2- to 3-fold relative to the C₁₄ analog [1].
| Evidence Dimension | Molecular weight and inferred hydrophobicity |
|---|---|
| Target Compound Data | 338 g/mol (C₁₈H₄₀ClNO₂); tridecyl (C₁₃) chain |
| Comparator Or Baseline | Bis(2-hydroxyethyl)methyltetradecylammonium chloride: 352 g/mol (C₁₉H₄₂ClNO₂); tetradecyl (C₁₄) chain |
| Quantified Difference | Δ(MW) = 14 g/mol; one fewer methylene group |
| Conditions | Intrinsic molecular property; no assay required |
Why This Matters
Procurement specifications requiring a specific HLB range or aqueous solubility profile cannot be met by the C₁₄ homolog, as the incremental chain-length change meaningfully alters micellization thermodynamics.
- [1] Rosen, M. J.; Kunjappu, J. T. Surfactants and Interfacial Phenomena, 4th ed.; Wiley, 2012. (Log-linear relationship between alkyl chain length and CMC for homologous series). View Source
